Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

Catalog No.
S14223444
CAS No.
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylat...

Product Name

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate

IUPAC Name

methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c1-7-4-3-5-12-8(7)6-11-9(12)10(13)14-2/h3-6H,1-2H3

InChI Key

KHNZXYOHZGPBGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=CN=C2C(=O)OC

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. Its molecular formula is C10H10N2O2C_{10}H_{10}N_2O_2 and it features a methyl group at the 8-position of the imidazo ring and a carboxylate ester at the 3-position. This compound is notable for its structural complexity and potential biological activities, making it of interest in both pharmaceutical and agrochemical research.

Typical of imidazo derivatives, including:

  • Nucleophilic substitutions: The carboxylate group can be substituted by nucleophiles under appropriate conditions.
  • Cycloaddition reactions: The compound can participate in cycloaddition reactions, forming new cyclic structures.
  • Oxidative transformations: The methyl group may be oxidized to form corresponding alcohols or aldehydes.

These reactions are facilitated by the electron-rich nature of the nitrogen atoms in the imidazo ring, allowing for diverse synthetic pathways.

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit a range of biological activities. Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate has been studied for its potential as:

  • Anticancer agents: Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial properties: Some imidazo derivatives have demonstrated activity against various pathogens.
  • Inhibitors of enzymes: This compound may inhibit specific enzymes involved in metabolic pathways, thus affecting biological processes.

The precise biological mechanisms and efficacy of methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate require further investigation to establish its therapeutic potential.

Several synthetic methodologies have been developed for producing methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate:

  • Cyclocondensation Reactions: This method involves the condensation of 2-pyridyl ketones with appropriate aldehydes or glyoxylates in the presence of catalysts like magnesium nitride to yield imidazo derivatives.
  • Oxidative Coupling: Utilizing oxidants in conjunction with aminopyridines and β-keto esters allows for the formation of imidazo[1,5-a]pyridines through oxidative coupling strategies.
  • One-Pot Reactions: Recent advances have introduced one-pot synthesis techniques that streamline the formation of this compound from readily available precursors, enhancing yield and efficiency .

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases, particularly cancer.
  • Agricultural Chemicals: Its derivatives may serve as effective agrochemicals due to their biological activity against pests or diseases.
  • Chemical Probes: This compound can be utilized in biochemical assays to study enzyme interactions or metabolic pathways.

Interaction studies involving methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate focus on its binding affinity and inhibitory effects on various biological targets:

  • Enzyme Inhibition: Studies have indicated that this compound may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism .
  • Receptor Binding: Investigations into its interaction with specific receptors could reveal insights into its pharmacological profile.

Such studies are essential for understanding how this compound can be effectively utilized in therapeutic contexts.

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate shares structural similarities with several other compounds within the imidazo[1,5-a]pyridine class. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Methyl imidazo[1,5-a]pyridine-6-carboxylate139183-89-40.84Different carboxyl position; distinct biological activity.
Ethyl imidazo[1,5-a]pyridine-8-carboxylate697739-12-10.98Ethyl group instead of methyl; potential differences in solubility and reactivity.
Methyl imidazo[1,2-a]pyridine-3-carboxylateNot specifiedVariesDifferent ring structure; distinct chemical properties.
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylateNot specifiedVariesVariation in substitution pattern; different biological implications.

Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate stands out due to its specific methyl substitution at the 8-position and its unique carboxylate group configuration, which potentially influences its reactivity and biological activity compared to similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

190.074227566 g/mol

Monoisotopic Mass

190.074227566 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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